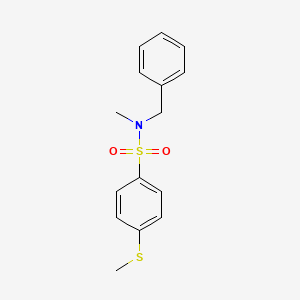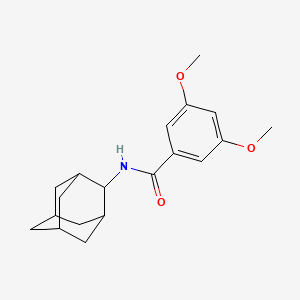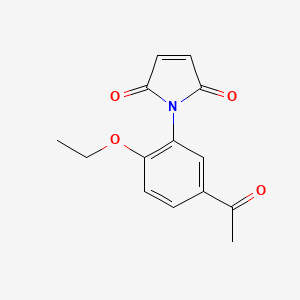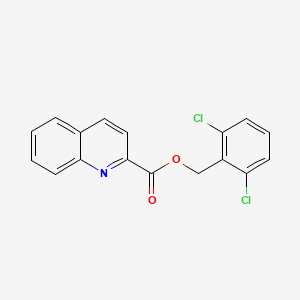
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide, also known as FAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FAN is a nitrobenzamide derivative that has demonstrated promising results in various studies as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. In
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the inhibition of various cellular pathways that are involved in cancer growth, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of TGF-β, a cytokine that plays a key role in fibrosis. By inhibiting these pathways, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its anti-cancer, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits angiogenesis by reducing the expression of VEGF and inhibiting the migration of endothelial cells. In inflammatory cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of fibroblasts and reduces the deposition of collagen and extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide also has some limitations, such as its potential toxicity and limited availability. Therefore, it is essential to use appropriate safety measures and obtain 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide from reliable sources to ensure accurate and reliable results.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. One potential direction is to investigate the efficacy of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in combination with other anti-cancer, anti-inflammatory, or anti-fibrotic agents. Another direction is to explore the potential use of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in other fields of medicine, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method to improve its yield and purity.
Conclusion:
In conclusion, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has demonstrated promising results in various scientific research applications, including cancer research, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its effects by inhibiting various cellular pathways involved in these processes. Although 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has some limitations, it has several advantages for lab experiments and has potential therapeutic applications in various fields of medicine. Further research is needed to explore the full potential of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzamide with 2-furaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in large quantities with high purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and decreasing the activation of inflammatory cells. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have anti-fibrotic effects by inhibiting the production of collagen and reducing the deposition of extracellular matrix proteins.
Propiedades
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-20-13-6-5-10(8-12(13)16(18)19)14(17)15-9-11-4-3-7-21-11/h3-8H,2,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUTUHWJDJOMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6393001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
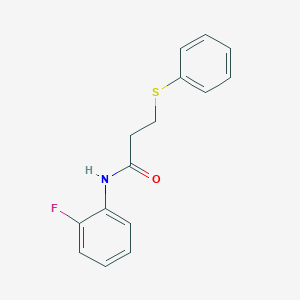
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
